3-Hydroxy-1-methyl-3-(phenylethynyl)indolin-2-one
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Overview
Description
3-Hydroxy-1-methyl-3-(phenylethynyl)indolin-2-one is a compound belonging to the indole family, which is known for its diverse biological and pharmacological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications .
Preparation Methods
The synthesis of 3-Hydroxy-1-methyl-3-(phenylethynyl)indolin-2-one typically involves the coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This one-pot synthetic protocol allows for the efficient production of 3-substituted-3-hydroxyindolin-2-ones. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Hydroxy-1-methyl-3-(phenylethynyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into different hydroxyindolin-2-one derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Common reagents used in these reactions include molecular oxygen, phase-transfer catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy-1-methyl-3-(phenylethynyl)indolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is explored for therapeutic applications in treating various diseases.
Industry: It is used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methyl-3-(phenylethynyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 3-Hydroxy-1-methyl-3-(phenylethynyl)indolin-2-one include other indole derivatives such as:
- 3-Hydroxy-3-methyl-1H-indol-2-one
- 3-Hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one These compounds share the indole nucleus but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13NO2 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-hydroxy-1-methyl-3-(2-phenylethynyl)indol-2-one |
InChI |
InChI=1S/C17H13NO2/c1-18-15-10-6-5-9-14(15)17(20,16(18)19)12-11-13-7-3-2-4-8-13/h2-10,20H,1H3 |
InChI Key |
JDNFVFQOQKNYED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(C#CC3=CC=CC=C3)O |
Origin of Product |
United States |
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